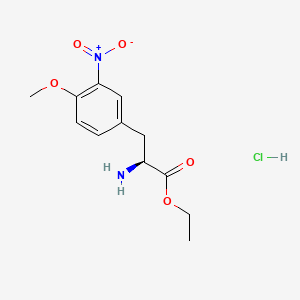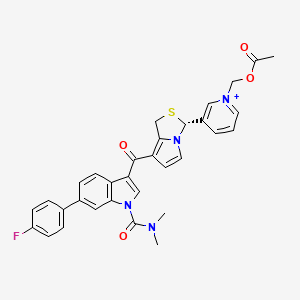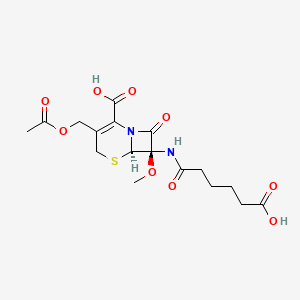
1-Piperidinepropionanilide, beta,beta-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropionanilide, beta,beta-dimethyl- is a chemical compound with the molecular formula C16H24N2O It is a derivative of piperidine and anilide, characterized by the presence of a beta,beta-dimethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionanilide, beta,beta-dimethyl- typically involves the reaction of piperidine with propionanilide under specific conditions. The beta,beta-dimethyl group is introduced through alkylation reactions. Common reagents used in the synthesis include alkyl halides and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of 1-Piperidinepropionanilide, beta,beta-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropionanilide, beta,beta-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the beta,beta-dimethyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Piperidinepropionanilide, beta,beta-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropionanilide, beta,beta-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The beta,beta-dimethyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperidinepropionanilide, beta,2-dimethyl-: Similar structure but with a different substitution pattern.
Piperidine: A simpler structure without the anilide and beta,beta-dimethyl groups.
Propionanilide: Lacks the piperidine ring and beta,beta-dimethyl groups.
Uniqueness
1-Piperidinepropionanilide, beta,beta-dimethyl- is unique due to the presence of both the piperidine ring and the beta,beta-dimethyl group, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
108974-28-3 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
3-methyl-N-phenyl-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C16H24N2O/c1-16(2,18-11-7-4-8-12-18)13-15(19)17-14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) |
Clé InChI |
SXYQZQUQFXORGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)NC1=CC=CC=C1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


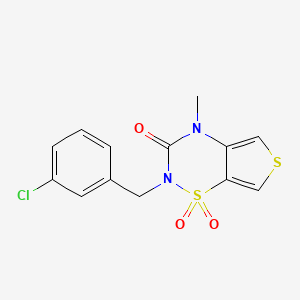
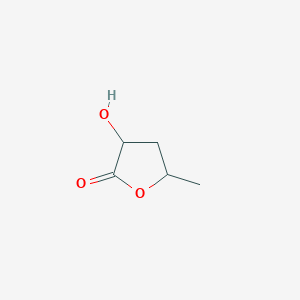
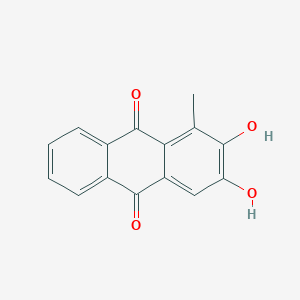


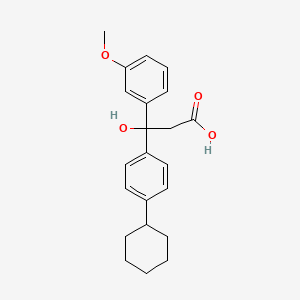
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)



